![molecular formula C19H17BrClN3O2S B2947104 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide CAS No. 422287-85-2](/img/no-structure.png)

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

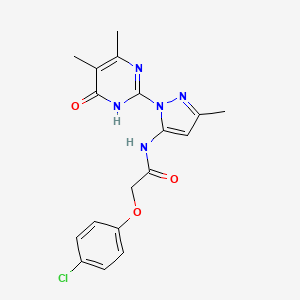

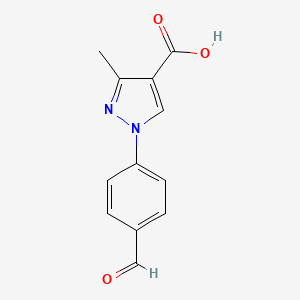

This compound is a derivative of quinazolinone, which is a heterocyclic compound. It has a bromo group attached at the 6th position and an oxo group at the 4th position of the quinazolinone ring. Additionally, it has a sulfanylidene group at the 2nd position and a butanamide group attached at the 4th position. The butanamide group further has a (2-chlorophenyl)methyl group attached to the nitrogen atom .

Molecular Structure Analysis

The molecular structure would be characterized by the presence of a quinazolinone core, with various substituents at different positions. These include a bromo group, an oxo group, a sulfanylidene group, and a butanamide group with a (2-chlorophenyl)methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. These could include its melting point, boiling point, density, molecular formula, and molecular weight .Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[(2-chlorophenyl)methyl]butanamide, which is synthesized from 2-chlorobenzylamine and butyric anhydride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "sodium hydroxide", "6-bromo-3-nitro-2-aminobenzoic acid", "2-chlorobenzylamine", "butyric anhydride", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "acetonitrile", "dimethylformamide", "triethylamine", "ethyl acetate", "water", "sodium bicarbonate", "magnesium sulfate", "hexanes", "ethyl ether", "methanol", "hydrochloric acid", "sodium hydroxide", "sodium chloride" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline:", "1. Dissolve 2-aminobenzoic acid in thionyl chloride and heat to reflux for 4 hours.", "2. Remove excess thionyl chloride under reduced pressure.", "3. Add sodium hydroxide to the residue and stir for 30 minutes.", "4. Extract the product with ethyl ether and dry over magnesium sulfate.", "5. Recrystallize the product from hexanes to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Synthesis of N-[(2-chlorophenyl)methyl]butanamide:", "1. Dissolve 2-chlorobenzylamine in butyric anhydride and heat to reflux for 4 hours.", "2. Remove excess butyric anhydride under reduced pressure.", "3. Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the residue and stir for 24 hours.", "4. Filter the product and wash with water.", "5. Recrystallize the product from methanol to obtain N-[(2-chlorophenyl)methyl]butanamide.", "Coupling of intermediates:", "1. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[(2-chlorophenyl)methyl]butanamide in dimethylformamide.", "2. Add triethylamine and N,N'-dicyclohexylcarbodiimide and stir for 24 hours.", "3. Filter the product and wash with water.", "4. Recrystallize the product from ethyl acetate to obtain the final product, 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide." ] } | |

CAS RN |

422287-85-2 |

Molecular Formula |

C19H17BrClN3O2S |

Molecular Weight |

466.78 |

IUPAC Name |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide |

InChI |

InChI=1S/C19H17BrClN3O2S/c20-13-7-8-16-14(10-13)18(26)24(19(27)23-16)9-3-6-17(25)22-11-12-4-1-2-5-15(12)21/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,22,25)(H,23,27) |

InChI Key |

IDBMMNSJGHWFEN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2947022.png)

![(E)-ethyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2947024.png)

![N,N-diethyl-4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2947025.png)

![N2,N4-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B2947036.png)

![ethyl 4-(3,4-dimethylphenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2947037.png)

![7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2947040.png)